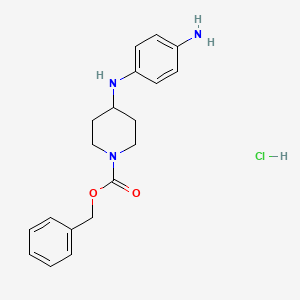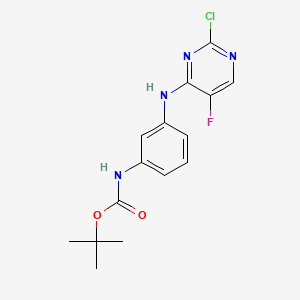
Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate
Descripción general
Descripción
Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound with the molecular formula C15H16ClFN4O2 . It is also known by other names such as 2-Methyl-2-propanyl {3- [ (2-chloro-5-fluoro-4-pyrimidinyl)amino]phenyl}carbamate .
Synthesis Analysis
The synthesis of Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate involves a multi-step reaction, including the synthesis and purification steps of multiple intermediate compounds . The specific system varies by manufacturer and patent restrictions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a solid compound with low solubility . It has structural stability and strong chemical stability .Aplicaciones Científicas De Investigación
Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized using an asymmetric Mannich reaction, highlighting its potential in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isomorphous crystal structures, showing their relevance in crystallography and molecular structure analysis (Baillargeon et al., 2017).
A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new cascade pathway for assembling a range of 3-aminochromones. This underscores its applications in photoredox catalysis and organic synthesis (Wang et al., 2022).
The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, an all-cis trisubstituted pyrrolidin-2-one, has been synthesized and analyzed for its molecular structure, contributing to the field of organic chemistry and molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).
Mecanismo De Acción
While the specific mechanism of action for this compound is not provided in the available resources, it is mentioned that it is an important compound for drug synthesis . It is an inhaled drug candidate for the treatment of non-small cell lung cancer . It inhibits tumor growth and metastasis by acting on specific receptors on cancer cells .
Safety and Hazards
Since Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound used in drug development, its safety and toxicity information has not been widely reported . When handling this compound, relevant laboratory and chemical safety regulations and precautions must be observed, such as wearing necessary protective equipment (gloves, glasses, etc.), avoiding inhalation, ingestion or contact with skin . In case of accidental exposure or discomfort, medical assistance should be sought immediately .
Propiedades
IUPAC Name |
tert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O2/c1-15(2,3)23-14(22)20-10-6-4-5-9(7-10)19-12-11(17)8-18-13(16)21-12/h4-8H,1-3H3,(H,20,22)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWLSHDHFYDICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

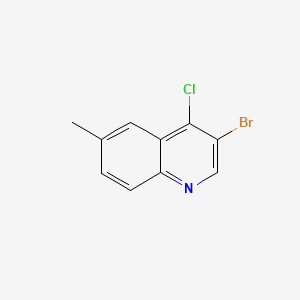
![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)
![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

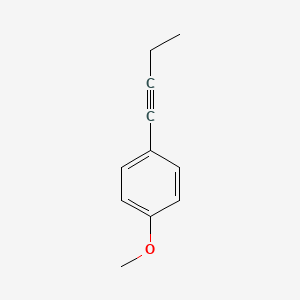
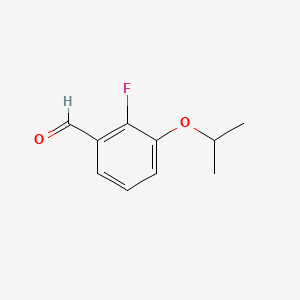

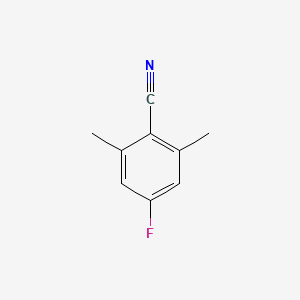
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)


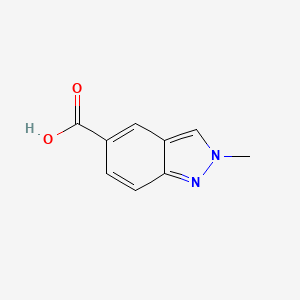
![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)
